Chemical properties of (3-Chloropropyl)ethyl(methyl)amine for synthesis
Chemical properties of (3-Chloropropyl)ethyl(methyl)amine for synthesis
This technical guide details the chemical properties, reactivity profile, and synthetic applications of (3-Chloropropyl)ethyl(methyl)amine , a specialized nitrogen mustard derivative used as an alkylating agent in pharmaceutical development.
Executive Summary
(3-Chloropropyl)ethyl(methyl)amine (often supplied as the hydrochloride salt) is a bifunctional building block used primarily to introduce the 3-[ethyl(methyl)amino]propyl side chain into pharmacophores. Unlike its symmetric counterparts—3-dimethylaminopropyl chloride (used in Chlorpromazine) or 3-diethylaminopropyl chloride—this asymmetric reagent allows medicinal chemists to fine-tune the lipophilicity (logP), metabolic stability, and receptor binding affinity of CNS-active drugs.
Its utility is defined by its reactive mechanism : it does not react via a simple SN2 displacement of the chloride but rather through a transient, highly electrophilic azetidinium ion intermediate. This guide provides the critical parameters for handling, activation, and deployment of this reagent.
Chemical Profile & Identity
| Property | Data |
| Chemical Name | (3-Chloropropyl)ethyl(methyl)amine |
| Common Salt Form | Hydrochloride (HCl) |
| CAS Number (HCl) | 1609401-32-2 (Representative commercial salt) |
| Molecular Formula | C₆H₁₄ClN (Free Base) / C₆H₁₅Cl₂N (HCl Salt) |
| Molecular Weight | 135.64 g/mol (Free Base) / 172.09 g/mol (HCl) |
| Appearance | Hygroscopic off-white to beige crystalline solid (Salt) |
| Solubility | High in Water, Ethanol, Methanol; Low in non-polar solvents (Salt) |
| Stability | Salt is stable dry.[1][2][3][4] Free base is unstable and prone to dimerization. |
Reactivity & Mechanism: The Azetidinium Ion
The defining feature of this molecule is "Neighboring Group Participation" (NGP). The tertiary amine nitrogen is positioned exactly three carbons away from the chlorine leaving group. Upon neutralization of the hydrochloride salt, the nitrogen lone pair attacks the
Why this matters:
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True Electrophile: The azetidinium ion, not the linear chloroamine, is the species that reacts with your nucleophile (e.g., phenothiazine nitrogen).
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Kinetics: The cyclization is often faster than the intermolecular reaction.
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Hydrolysis Risk: In aqueous base, the azetidinium ion rapidly hydrolyzes to the amino-alcohol, destroying the reagent.
Visualization: Azetidinium-Mediated Alkylation
The following diagram illustrates the critical pathway from the stable salt to the active electrophile and final product.
Caption: Mechanism of activation showing the critical azetidinium intermediate formed prior to product synthesis.
Synthesis Applications
This reagent is specifically employed when the symmetry of dimethyl/diethyl groups is undesirable.
Fine-Tuning Pharmacokinetics
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Lipophilicity Modulation: The ethyl-methyl combination offers a logP value intermediate between dimethyl and diethyl analogs. This is crucial for blood-brain barrier (BBB) penetration in psychotropic drug design.
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Metabolic Steering: N-dealkylation rates differ for methyl vs. ethyl groups. Using an asymmetric amine can alter the metabolic half-life of the drug.
Target Drug Classes
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Phenothiazines: Synthesis of analogs of Chlorpromazine where the side chain is -(CH2)3-N(Me)(Et).
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Thioxanthenes: Used in the alkylation of thioxanthene scaffolds for antipsychotic research.
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Benzamides: Introduction of the side chain into substituted benzamides (similar to Sulpiride analogs).
Experimental Protocol: General Alkylation Procedure
Expert Note: The free base is unstable. It is best generated in situ or immediately prior to use.
Materials
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Substrate: 10 mmol (e.g., Phenothiazine derivative)
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Reagent: 12 mmol (3-Chloropropyl)ethyl(methyl)amine HCl
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Base: 25 mmol Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
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Solvent: Anhydrous DMF or Toluene (Dryness is critical to prevent hydrolysis)
Workflow
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Deprotonation:
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Dissolve the substrate in anhydrous DMF under Nitrogen/Argon.
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Add NaH (60% dispersion) portion-wise at 0°C.
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Stir at room temperature for 30–60 mins until hydrogen evolution ceases (formation of the anion).
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Free Base Generation (Option A - In Situ):
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Add the (3-Chloropropyl)ethyl(methyl)amine HCl solid directly to the reaction mixture if the excess base (NaH) is sufficient to neutralize it.
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Risk: The heat of neutralization may cause rapid exotherm.
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Free Base Generation (Option B - Pre-generation):
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Dissolve the HCl salt in minimal water; basify with cold 50% NaOH.
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Extract immediately with Toluene. Dry the Toluene layer over MgSO₄ for <10 mins.
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Crucial: Do not store. Filter and add the toluene solution dropwise to the reaction vessel.
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Reaction:
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Heat the mixture to 80–100°C.
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Monitor via TLC/HPLC. The reaction proceeds via the azetidinium ion; heating promotes both the cyclization and the subsequent ring-opening attack.
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Workup:
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Quench with water (carefully).
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Extract with Ethyl Acetate.[5]
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Wash with brine to remove DMF.
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Synthesis Workflow Diagram
Caption: Step-by-step workflow for alkylation using the hydrochloride salt.
Handling, Safety & Stability
Toxicity Warning
This compound is a Nitrogen Mustard analog.
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Vesicant: It can cause severe skin blistering and burns.
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Respiratory Hazard: Inhalation of dust (salt) or vapors (free base) can cause severe respiratory damage.
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Genotoxicity: As an alkylating agent, it is potentially mutagenic.
Stability
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HCl Salt: Stable for years if stored desiccated at room temperature. Hygroscopic—absorbs moisture which leads to hydrolysis.
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Free Base: Unstable. It will self-alkylate (polymerize) upon standing, forming quaternary ammonium salts. Never store the free base.
References
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ChemicalBook. (2024). (3-Chloropropyl)ethyl(methyl)amine hydrochloride Properties and Suppliers. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary: Nitrogen Mustards and Azetidinium Ions. Retrieved from
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Fisher Scientific. (2024). Safety Data Sheet: 3-Chloropropylamine derivatives. Retrieved from
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World Health Organization. (2020). International Nonproprietary Names (INN) for Pharmaceutical Substances: Phenothiazine Derivatives. Retrieved from
Sources
- 1. N-Ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide | C21H29N3O2 | CID 9820034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etymemazine | C20H26N2S | CID 71823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
